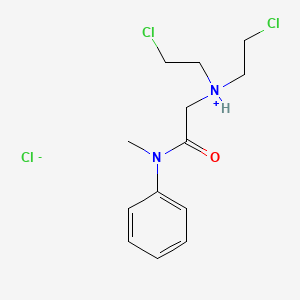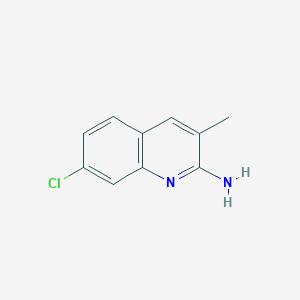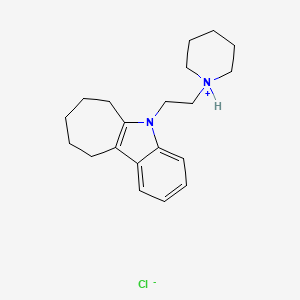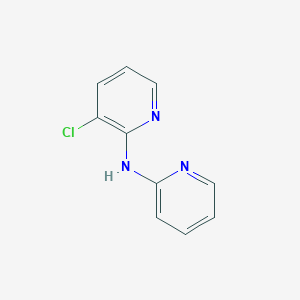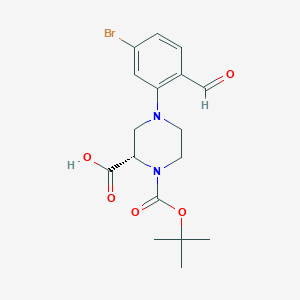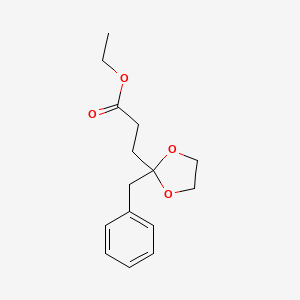
Ethyl 2-benzyl-1,3-dioxolane-2-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C15H20O4. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzaldehyde with ethyl 2-hydroxypropionate in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide. These catalysts facilitate the acetalization process under milder conditions, improving yield and reducing reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted dioxolanes
Applications De Recherche Scientifique
Ethyl 2-benzyl-1,3-dioxolane-2-propionate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets include carbonyl compounds, which it interacts with to form acetal linkages .
Comparaison Avec Des Composés Similaires
Ethyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds such as:
1,3-Dioxolane: A simpler cyclic acetal with similar protective properties but less steric hindrance.
2-Ethyl-1,3-dioxolane: Another member of the dioxolane family with different substituents, offering varying reactivity and stability
This compound stands out due to its benzyl group, which provides additional stability and reactivity, making it a valuable compound in various chemical applications .
Propriétés
Numéro CAS |
20416-12-0 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clé InChI |
XHEBDDMCCQGYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
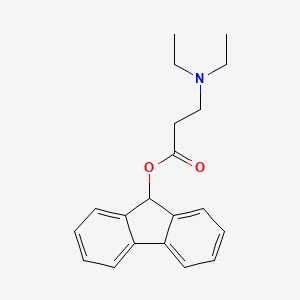

![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)


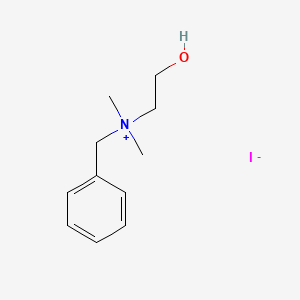
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
